molecular formula C11H9N3 B249501 4,5-Diamino-1-naphthonitrile

4,5-Diamino-1-naphthonitrile

Cat. No. B249501
M. Wt: 183.21 g/mol
InChI Key: MWMFYJIXQYIQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diamino-1-naphthonitrile is a chemical compound that is widely used in scientific research. It is a derivative of naphthalene and is also known as DAN or 1,2-diamino-4,5-dicyano-benzene. The compound has a wide range of applications in various fields including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 4,5-Diamino-1-naphthonitrile is not fully understood. However, it is known to act as a nucleophile and can undergo various reactions such as substitution, addition, and condensation reactions. The compound can also form complexes with metal ions, which have applications in catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Diamino-1-naphthonitrile have not been extensively studied. However, it has been reported to have anticancer activity and is being investigated as a potential drug candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-Diamino-1-naphthonitrile in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 4,5-Diamino-1-naphthonitrile. One direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another direction is the investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, the compound could be further studied for its applications in materials science, such as in the development of new electronic and optical materials.
Conclusion:
In conclusion, 4,5-Diamino-1-naphthonitrile is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.

Synthesis Methods

The synthesis of 4,5-Diamino-1-naphthonitrile involves the reaction of 1,2-dicyano-benzene with hydrazine hydrate in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is obtained as a yellow crystalline powder and can be purified by recrystallization.

Scientific Research Applications

4,5-Diamino-1-naphthonitrile is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of heterocyclic compounds, which have applications in the pharmaceutical industry. The compound is also used in the synthesis of fluorescent dyes, which have applications in bioimaging and cell labeling. Additionally, 4,5-Diamino-1-naphthonitrile is used in the synthesis of conducting polymers, which have applications in materials science.

properties

Product Name

4,5-Diamino-1-naphthonitrile

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4,5-diaminonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H9N3/c12-6-7-4-5-10(14)11-8(7)2-1-3-9(11)13/h1-5H,13-14H2

InChI Key

MWMFYJIXQYIQCR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)N)C#N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)N)C#N

Origin of Product

United States

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